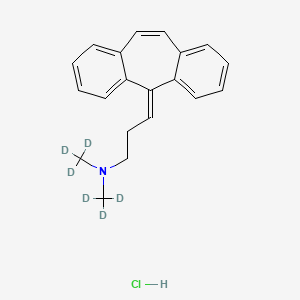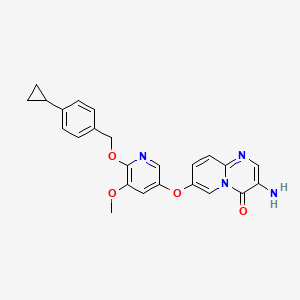
Thymus Factor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymus Factor, also known as thymic factor, is a biologically active peptide derived from the thymus gland. It plays a crucial role in the development and differentiation of T lymphocytes, which are essential for the adaptive immune response.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of thymus factor involves the isolation and purification of thymic peptides from thymus tissue. This process typically includes homogenization of the thymus tissue, followed by extraction using various solvents and purification techniques such as chromatography. The synthetic route may also involve the chemical synthesis of the peptide using solid-phase peptide synthesis (SPPS) methods.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The thymus tissue is sourced from animals, and the peptides are extracted using a combination of solvent extraction and chromatographic techniques. The purified peptides are then formulated into pharmaceutical preparations for clinical use.
化学反应分析
Types of Reactions: Thymus factor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide to enhance its stability and bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize specific amino acid residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds in the peptide.
Substitution: Substitution reactions involve the replacement of specific amino acid residues with other amino acids to modify the peptide’s properties.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, bioactivity, and therapeutic potential.
科学研究应用
Thymus factor has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of peptide chemistry and the development of peptide-based drugs.
Biology: It is crucial for understanding the development and function of the immune system, particularly T cell maturation and differentiation.
Medicine: this compound has therapeutic potential in treating immune-related disorders, such as immunodeficiency diseases and autoimmune conditions. It is also being investigated for its role in cancer immunotherapy.
Industry: this compound is used in the production of immunomodulatory drugs and supplements that enhance immune function.
作用机制
Thymus factor can be compared with other thymic peptides such as thymosin alpha 1 and thymopoietin. While all these peptides play roles in T cell development, this compound is unique in its specific interactions and signaling pathways. Thymosin alpha 1, for example, is known for its immunomodulatory effects and is used clinically to enhance immune function in various conditions. Thymopoietin, on the other hand, is involved in the differentiation of T cells and the regulation of immune responses.
相似化合物的比较
- Thymosin alpha 1
- Thymopoietin
- Thymulin
Each of these compounds has distinct properties and applications, making thymus factor a unique and valuable peptide in the field of immunology.
属性
分子式 |
C33H57N13O15 |
|---|---|
分子量 |
875.9 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H57N13O15/c1-15(41-28(55)16(35)5-7-22(36)49)27(54)43-17(4-2-3-9-34)30(57)46-21(14-48)32(59)44-18(6-8-23(37)50)29(56)40-11-25(52)39-12-26(53)42-20(13-47)31(58)45-19(33(60)61)10-24(38)51/h15-21,47-48H,2-14,34-35H2,1H3,(H2,36,49)(H2,37,50)(H2,38,51)(H,39,52)(H,40,56)(H,41,55)(H,42,53)(H,43,54)(H,44,59)(H,45,58)(H,46,57)(H,60,61)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI 键 |
WCVZSNKVWPKKQQ-BPSSIEEOSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)


phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)



